molecular formula C9H11NO2 B1627654 (4-Methylpyridin-2-yl)methyl acetate CAS No. 55485-91-1

(4-Methylpyridin-2-yl)methyl acetate

Cat. No. B1627654
CAS RN: 55485-91-1
M. Wt: 165.19 g/mol
InChI Key: JCZOSGALGZOYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpyridin-2-yl)methyl acetate, also known as MPMA, is a chemical compound with the molecular formula C9H11NO2. It is an organic ester that is commonly used in scientific research for its various applications. MPMA is a colorless liquid with a fruity odor and is soluble in water and organic solvents.

Scientific Research Applications

1. Synthesis of Functionalized Scaffolds

(4-Methylpyridin-2-yl)methyl acetate has been utilized in the synthesis of functionalized scaffolds for biomedical applications. For instance, a study demonstrated its use in a domino reaction involving salicylaldehydes and malononitrile, producing substituted 4-pyridinyl-2-amino-4H-chromenes. These compounds are relevant for diverse biomedical applications due to their functionalized 2-amino-4H-chromene scaffold containing uracil-like moiety (Elinson et al., 2017).

2. Development of Imaging Agents

Another application is in the development of imaging agents. A study synthesized macrocyclic ligands derived from H4dota containing three acetate pendant arms and one 2-methylpyridine-N-oxide coordinating unit. These ligands form Ln(III) complexes with potential application in imaging, as they show properties suitable for use in MRI contrast agents (Polášek et al., 2009).

3. Catalysis in Organic Synthesis

The compound is also significant in catalysis for organic synthesis. Research shows its use in palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation, highlighting its role in facilitating complex organic reactions (Chu et al., 2014).

4. Metal Complex Formation

Furthermore, (4-Methylpyridin-2-yl)methyl acetate contributes to the formation of metal complexes. It has been used in synthesizing metal complexes with various properties, such as magnetic, spectral, and electrochemical features, which are valuable in different scientific fields (Gagne et al., 1981).

properties

IUPAC Name

(4-methylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-4-10-9(5-7)6-12-8(2)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZOSGALGZOYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601258
Record name (4-Methylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyridin-2-yl)methyl acetate

CAS RN

55485-91-1
Record name (4-Methylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24.3 ml of 2,4-dimethylpyridine were dissolved in 80 ml of glacial acetic acid, the solution was mixed with 30 ml of 30% hydrogen peroxide and refluxed for 25 hours. The solution was then adjusted to approximately pH 8 with saturated sodium carbonate solution, the solution was extracted with dichloromethane and the organic phase rotated in. The residue was mixed with 90 ml of acetic anhydride and refluxed for 1.5 hours. The pH-value of the solution was adjusted to approximately 8 with 40% NaOH and the solution was extracted with trichloromethane. 30 g of crude 4-methyl-2-acetoxymethylpyridine were obtained.
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic anhydride (30 mL) was added to 2,4-dimethyl-pyridine 1-oxide (1.93 g, 15.7 mmol) described in Manufacturing Example 11-1-1, and the mixture was stirred for 10 minutes at 110° C. The reaction solution was allowed to room temperature and concentrated under a reduced pressure. The resulting residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:2, then ethyl acetate) to obtain the title compound (774 mg, 29.8%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
29.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylpyridin-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(4-Methylpyridin-2-yl)methyl acetate
Reactant of Route 3
Reactant of Route 3
(4-Methylpyridin-2-yl)methyl acetate
Reactant of Route 4
Reactant of Route 4
(4-Methylpyridin-2-yl)methyl acetate
Reactant of Route 5
Reactant of Route 5
(4-Methylpyridin-2-yl)methyl acetate
Reactant of Route 6
Reactant of Route 6
(4-Methylpyridin-2-yl)methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.